Gentamicin C1A
Description
Overview of Gentamicin (B1671437) C Complex and its Components
The gentamicin complex is produced through the fermentation of the bacterium Micromonospora purpurea. wikipedia.orgnih.gov The complex is primarily composed of the gentamicin C components: Gentamicin C1, Gentamicin C1a, and Gentamicin C2. wikipedia.org These major components constitute approximately 80% of the total gentamicin mixture and are recognized for having the highest antibacterial activity compared to other components like Gentamicin A, B, and X, which make up the remaining percentage and exhibit lower activity. wikipedia.org The Gentamicin C2 component itself consists of two stereoisomers, C2 and C2a. nih.govresearchgate.net Additionally, Gentamicin C2b is also considered a clinically essential component, differing from others mainly at methylation sites. mdpi.com
The individual components of the gentamicin C complex share a core structure based on the aminocyclitol 2-deoxystreptamine (B1221613). wikipedia.org This six-carbon ring is substituted at positions 4 and 6 by amino sugar molecules, specifically cyclic purpurosamine and garosamine (B1245194). wikipedia.org The variations among the major gentamicin C components (C1, C1a, C2, C2a, C2b) arise from differences in methylation at the 6' carbon of the purpurosamine unit and the N-methylation at the 6' position. wikipedia.orgnih.govresearchgate.netmdpi.com
The relative abundance of each gentamicin congener in commercial formulations can vary depending on the manufacturing method, fermentation conditions, and purification procedure. researchgate.netnih.govmdpi.com For instance, the U.S. Pharmacopeia (USP) specifies that gentamicin formulations should contain between 10% and 35% this compound, 25% to 55% gentamicin C2 plus C2a, and 25% to 50% gentamicin C1. nih.gov In Europe, the approved mixture comprises 10% to 30% C1a, 25% to 45% C1, and 35% to 55% as the sum of C2, C2a, and C2b. mdpi.comnih.govpnas.org Despite these ranges, studies have shown that the relative amounts of congeners can still vary significantly between different commercial sources. nih.gov
Here is a summary of the major components of the Gentamicin C complex and their general characteristics:
| Component | Structural Variation | Approximate Abundance (USP) | Antibacterial Activity |
| Gentamicin C1 | Methyl group at 6', N-methylated at 6' | 25-50% | High |
| This compound | No methyl groups in the purpurosamine ring (6' position) | 10-35% | High |
| Gentamicin C2 | Methyl group at 6', free amine at 6' N | 25-55% (combined with C2a) | High |
| Gentamicin C2a | Stereoisomer of C2 | 25-55% (combined with C2) | High |
| Gentamicin C2b | Differs at methylation sites, minor component | Part of 35-55% (Europe) | High |
Historical Context and Discovery of Gentamicin
Gentamicin was discovered in 1963 by Weinstein, Wagman, and colleagues at Schering Corporation in Bloomfield, New Jersey. wikipedia.orgnih.govdrugbank.comdrughistory.org The discovery originated from research involving soil samples. wikipedia.org The antibiotic is produced by the fermentation of Micromonospora purpurea. wikipedia.orgnih.gov The name "Gentamicin" was inspired by the vivid purple color of M. purpurea cultures, similar to the dye Gentian Violet. wikipedia.org Following its discovery, the gentamicin complex was purified, and the structures of its components were determined by Cooper and colleagues, also at Schering Corporation. wikipedia.org Gentamicin was patented in 1962 and approved for medical use in 1964. wikipedia.org
Significance of this compound within the Gentamicin C Complex
Research has explored the individual activities and properties of the gentamicin C components. Studies have indicated that this compound shows minimal cochlear effects compared to other components and has been considered the most effective antibiotic among the five major components in some previous studies. mdpi.com However, other research suggests that while there are small differences in potency among the C-subtypes, with C1 being less potent than C1a, these differences may not always be clinically significant. pnas.org
Detailed research findings highlight the interaction of this compound with bacterial ribosomes. Like other aminoglycosides, this compound binds to the bacterial 30S ribosomal subunit, disrupting protein synthesis by interfering with the initiation complex and causing misreading of mRNA, ultimately leading to bacterial cell death. ontosight.aiontosight.aibiosynth.com Structural studies, such as those using nuclear magnetic resonance spectroscopy, have shown that this compound binds in the major groove of ribosomal RNA, with its rings I and II playing a key role in specific RNA-drug interactions. embopress.org
Studies comparing the binding affinities of the gentamicin C components to the ribosomal A site have shown that this compound and C2 bind with similar, relatively high affinities, while Gentamicin C1 binds with a lower affinity. embopress.org Specifically, the dissociation constant (Kd) for this compound binding to A-site RNA was observed to be 0.01 μM, similar to the 0.025 μM observed for Gentamicin C2, whereas Gentamicin C1 had a Kd of 0.5 μM. embopress.org The presence of a methyl group at the 6'-carbon of this compound does not significantly affect its binding affinity, but further N-methylation at the 6'-amino group, as seen in Gentamicin C1, reduces affinity. embopress.org
Recent studies have also investigated the activity of gentamicin components against bacteria harboring aminoglycoside-modifying enzymes (AMEs). It has been observed that the potency of gentamicin congeners against strains with common AMEs can differ significantly. nih.gov For example, the activity of Gentamicin C2a and C1 was reduced in the presence of AAC(6′)-Ib and AAC(3)-III, respectively. nih.gov Gentamicin C1 was found to be the most potent congener in the presence of AAC(6′)-Ib, while being the least potent in the presence of AAC(3)-III. nih.gov Notably, the minimum inhibitory concentration (MIC) of this compound against a strain with aph(3′)-Ia was four-fold lower than that of the gentamicin mixture. nih.gov These findings suggest that the structural variations among the gentamicin C components, particularly the methylation patterns, influence their susceptibility to enzymatic modification by AMEs. The presence of a methyl group directly attached to the 6' amine of Gentamicin C1 is thought to contribute to its evasion of modification by AAC(6′)-Ib. nih.gov
This compound is also an important precursor in the synthesis of etimicin, a semi-synthetic aminoglycoside antibiotic with reported advantages over traditional aminoglycosides, including activity against resistant bacterial infections. mdpi.com Etimicin is a 1-N-ethyl derivative of this compound. mdpi.com
Pharmacokinetic studies in animals have also revealed differences among the gentamicin C components. In beagles, for instance, Gentamicin C1 exhibited significantly higher clearance and volume of distribution compared to this compound and C2. nih.gov There were no significant differences in these pharmacokinetic parameters between this compound and C2. nih.gov Studies in piglets also showed variations in the pharmacokinetic profiles of C1, C1a, and C2, with C1 having the highest clearance and volume of distribution. researchgate.net In infected piglets, exposure to gentamicin (based on area under the plasma concentration-time curve) was lower, and elimination was faster compared to healthy piglets. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
| Record name | Gentamicin C1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Biology and Molecular Interactions of Gentamicin C1a
Three-Dimensional Structure of Gentamicin (B1671437) C1a
Gentamicin C1a possesses a complex aminoglycoside structure characterized by a 2-deoxystreptamine (B1221613) ring (Ring II) linked to two sugar moieties: a 4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl unit (Ring I) and a 2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl unit (Ring III). ontosight.ai The molecule contains multiple chiral centers, contributing to its intricate three-dimensional arrangement. ontosight.ai
Distinguishing Structural Features of this compound
A defining characteristic of this compound, compared to other components of the gentamicin C complex like C1 and C2, is the absence of methyl groups on the 2-amino-hexose ring (Ring III) at the 6' position. nih.govresearchgate.net Gentamicin C1 has methyl groups at both the 6' carbon and the 6' amino group, while Gentamicin C2 has a methyl group only at the 6' carbon. nih.govresearchgate.net This difference in methylation pattern contributes to variations in their pharmacokinetic profiles and binding affinities. nih.govresearchgate.net
Conformational Analysis and Flexibility
Conformational analysis of aminoglycosides like this compound is crucial for understanding their interaction with their ribosomal target. The inclusion of substituents, such as methyl groups, at the C6 position in the side chain of hexopyranosides and aminoglycosides can constrain rotation around the exocyclic side chain bond, leading to a preference for specific conformations depending on the configuration. acs.orgnih.gov Studies involving NMR spectroscopy have been used to examine the side chain conformations of gentamicin components in aqueous solution. acs.orgnih.gov An internal network of hydrogen bonds within the this compound molecule, specifically between the 2' amino group of Ring I and the oxygen of the hydroxyl group at position 5 of Ring II, and the hydrogen bond between this hydroxyl group and the Ring III oxygen, may play a role in orienting the three rings for optimal binding to RNA. embopress.org
Molecular Interactions with Ribosomal RNA (rRNA)
This compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 16S rRNA region of the 30S ribosomal subunit. ontosight.aiwikipedia.orgbiosynth.comresearchgate.net This interaction disrupts protein synthesis, leading to misreading of the mRNA and ultimately bacterial cell death. ontosight.aibiosynth.comresearchgate.net
Binding Site on the Bacterial 30S Ribosomal Subunit
This compound, like other aminoglycoside antibiotics, binds to the decoding region of the bacterial 30S ribosomal subunit, specifically within the A-site. researchgate.netembopress.orgrcsb.orgpnas.org This binding occurs in the major groove of the RNA. embopress.orgrcsb.orgnih.gov The three components of gentamicin C (C1, C1a, and C2) bind to the same site on the 30S ribosomal subunit, although with differing affinities. researchgate.netembopress.orgembopress.org this compound generally exhibits a slightly higher affinity for the 30S subunit compared to C2, while C1 binds with the lowest affinity. researchgate.netembopress.orgembopress.org X-ray crystallographic studies and NMR spectroscopy have been instrumental in revealing that the interactions between aminoglycosides and the ribosome span the entire length of the antibiotic molecule. researchgate.netpnas.orgrcsb.org
Specific Residues Involved in this compound-rRNA Recognition
The interaction between this compound and the 16S rRNA involves specific residues within the ribosomal A-site. Studies using chemical probing have shown that upon binding of this compound, certain bases of the 16S rRNA are protected from chemical modification, indicating their involvement in the binding interface. researchgate.netembopress.orgcapes.gov.br Key 16S rRNA residues involved in the interaction include G1405, A1408, G1491, A1492, A1493, G1494, and U1495. researchgate.netembopress.orgembopress.orgcapes.gov.brnih.gov The primary mode of interaction involves hydrogen bonding and ionic contacts between the amino and hydroxyl groups of the antibiotic and the 16S rRNA. researchgate.net
Upon this compound binding, universally conserved residues A1492 and A1493 of the 16S rRNA A-site are displaced towards the minor groove of the RNA helix. embopress.org This conformational change is similar to that induced by other aminoglycosides like paromomycin (B158545) and is thought to be significant for the mechanism of aminoglycoside action, potentially by favoring a high-affinity state for mRNA-tRNA recognition in the A-site and thereby increasing miscoding. embopress.orgnih.gov
Each of the three rings of this compound plays a distinct role in its interaction with ribosomal RNA.
Rings I and II: Rings I and II are crucial for directing specific RNA-drug interactions and establish conserved contacts with the A-site. embopress.orgrcsb.orgnih.gov Polar groups of Ring I are typically in an equatorial position, allowing one face of the ring to stack upon the base moiety of G1491. embopress.orgembopress.org The 2' amino group of Ring I may interact with the phosphate (B84403) of residue A1493. embopress.orgembopress.org The amino group at position 1 of Ring II is involved in hydrogen bonding with the O4 of U1495. embopress.org These rings establish a common binding mode for aminoglycosides targeting the major groove of the 16S rRNA A-site. researchgate.net
The binding of this compound to the A-site RNA involves a network of hydrogen bonds and non-bond interactions. researchgate.net
Table 1: Key 16S rRNA Residues Interacting with this compound
| 16S rRNA Residue | Role in Interaction (Based on available data) |
| G1405 | Involved in interactions with Ring III. embopress.orgembopress.orgcapes.gov.br |
| A1408 | Protected from modification upon binding. researchgate.netembopress.orgcapes.gov.br |
| G1491 | Base moiety stacks with Ring I; imino proton shifts upon binding. embopress.orgembopress.org |
| A1492 | Displaced towards the minor groove upon binding. embopress.orgnih.gov |
| A1493 | Displaced towards the minor groove upon binding; phosphate may interact with Ring I. embopress.orgembopress.orgnih.gov |
| G1494 | Protected from modification upon binding. researchgate.netembopress.orgcapes.gov.br |
| U1495 | Involved in interactions with Ring III and Ring II. embopress.orgembopress.org |
Table 2: Binding Affinities of Gentamicin C Components to 30S Ribosomal Subunits and A-site RNA
| Gentamicin Component | Affinity for 30S Subunits | Affinity for A-site RNA (Kd) |
| This compound | Slightly higher than C2 | ~0.01 µM (at 4°C), ~2 µM (at 25°C) researchgate.netembopress.orgcapes.gov.br |
| Gentamicin C2 | Lower than C1a | ~0.025 µM (at 4°C) researchgate.netembopress.orgcapes.gov.br |
| Gentamicin C1 | Lowest affinity | 20- to 50-fold weaker than C1a/C2 researchgate.netembopress.orgembopress.org |
Note: Affinity measurements can vary depending on the experimental conditions (e.g., temperature, RNA construct used).
Hydrogen Bonding and Ionic Contacts
The interaction between this compound and the ribosomal A-site RNA involves a network of hydrogen bonds and ionic contacts. Rings I and II of this compound play a significant role in directing specific RNA-drug interactions. embopress.orgembopress.org For instance, amino groups at positions 1 and 3 of ring II (2-deoxystreptamine) make contact with residues G1494 and U1495 through a consistent hydrogen bonding scheme, similar to other aminoglycosides targeting the A site. embopress.org The hydrogen bond donor at position 6' (an amino group in this compound) interacts with the phosphate of A1493. embopress.org
Ring I of this compound, despite structural differences compared to other aminoglycosides like paromomycin at the 3', 4', and 6' positions, is similarly positioned within the same RNA-binding pocket and participates in a specific hydrogen bonding network. embopress.org Ring III of this compound forms specific interactions with the upper stem region of the A-site RNA, involving the U1406·U1495 and G1405·C1496 base pairs. embopress.org Crystal structure studies of this compound in complex with an RNA fragment have detailed these contacts, showing hydrogen bonds as dashed lines and highlighting conserved contacts in red. researchgate.netresearchgate.netnih.gov The puckered sugar ring I inserts into the A site helix by stacking against G1491 and forms a pseudo base pair with two hydrogen bonds to the Watson-Crick sites of the conserved A1408. nih.govcapes.gov.br This interaction helps maintain A1492 and A1493 in a bulged-out conformation. nih.govcapes.gov.br
Comparative Analysis of this compound-RNA Complexes with Other Aminoglycosides
Comparing the interaction of this compound with RNA to that of other aminoglycosides reveals both common features and distinct differences in binding modes and affinities.
Structural Differences and Binding Affinities
This compound binds to the A-site RNA with high affinity. embopress.orgembopress.org Other components of the gentamicin C complex, such as Gentamicin C1 and C2, also bind to the A site but with varying affinities. embopress.orgembopress.org Quantitative analysis has shown that this compound and C2 bind with similar affinities, with C1a having a slightly higher affinity than C2. embopress.orgresearchgate.net Gentamicin C1, however, binds to A-site RNA with a significantly weaker affinity, 20- to 50-fold lower than this compound. embopress.orgembopress.orgresearchgate.net
Structural comparisons between the this compound-RNA complex and complexes formed by other aminoglycosides, such as paromomycin, highlight these differences. While rings I and II of both this compound and paromomycin interact in the same RNA pocket through similar hydrogen bonding networks, their ring III interactions differ. embopress.org Ring III of this compound interacts with the upper stem region of the A-site RNA, whereas rings III and IV of paromomycin interact with the lower stem. embopress.org This difference in interaction with the stem regions contributes to the distinct binding characteristics of these aminoglycosides.
Impact of Methylation Patterns on Ribosomal Binding
Methylation patterns on the gentamicin C components significantly influence their ribosomal binding affinities. The presence of a methyl group at the 6'-carbon of this compound (which differentiates it from Gentamicin C2) does not appear to significantly affect the drug's affinity for the A site. embopress.orgresearchgate.net However, the introduction of a methyl group to the 6'-amino group, as seen in Gentamicin C1 compared to Gentamicin C2, leads to a reduction in binding affinity. embopress.orgresearchgate.net This suggests that methylation at the 6'-amino group can sterically hinder or disrupt favorable interactions with the RNA, resulting in weaker binding. The fixed rotation around the 6' carbon and 6' nitrogen in Gentamicin C1 due to methylation may disrupt potential hydrogen bond and electrostatic interactions between the amino group and the RNA. embopress.org
Methylation of specific rRNA bases can also impact aminoglycoside binding and confer resistance. Methylation of G1405(N7) can prevent the formation of a hydrogen bond with ring III of gentamicin and create a steric clash, explaining specific resistance observed for kanamycin-class aminoglycosides. embopress.orgresearchgate.net Methylation of A1408(N1) prevents the formation of the A1408·A1493 base pair, which is essential for aminoglycoside binding. embopress.org
Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Ribosome Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques used to determine the high-resolution structures of ribosomal complexes with antibiotics like this compound. These studies provide detailed insights into the binding site and the conformational changes induced in the ribosome upon drug binding. Crystal structures of complexes between aminoglycosides, including this compound, and oligonucleotides containing the decoding A site of bacterial ribosomes have been reported at resolutions between 2.2 and 3.0 Å. researchgate.netnih.govcapes.gov.br These structures reveal the number and nature of contacts between the antibiotic and the RNA. nih.govcapes.gov.br While the number of contacts can vary, conserved direct hydrogen bonds are observed between rings I and II of the neamine (B104775) moiety, a common structural element in these antibiotics. nih.govcapes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound-RNA Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to study the interaction of this compound with RNA, particularly model oligonucleotides corresponding to the ribosomal A site. embopress.orgembopress.orgnih.gov High-resolution NMR studies have been crucial in solving the solution structure of the this compound-A-site RNA complex. embopress.orgembopress.org Specific binding of this compound to the A-site RNA can be characterized by monitoring the chemical shift changes of imino proton RNA resonances as a function of antibiotic concentration. embopress.orgembopress.org These studies have demonstrated the formation of a 1:1 complex between the A-site RNA and this compound, with a reported dissociation constant (Kd) of 2 µM at 25°C. embopress.org Upon addition of this compound, specific imino protons, such as those of U1490 and G1491, exhibit characteristic downfield shifts, indicating their involvement in the binding interaction. embopress.org The NMR structure of the this compound-RNA complex provides detailed information about the conformation of the RNA and the drug when bound, complementing the insights gained from crystallographic studies. embopress.orgrcsb.org
Mechanism of Action at the Molecular and Cellular Level
Cellular Uptake and Accumulation in Bacterial Cells
Displacement of Divalent Cations
The initial interaction of Gentamicin (B1671437) C1a, a polycationic aminoglycoside, with bacterial cells involves electrostatic binding to negatively charged components of the bacterial cell membrane. This crucial step is part of the "ionic binding phase" of aminoglycoside entry into bacteria. drugbank.comnih.govasm.org In Gram-negative bacteria, these negatively charged components primarily include lipopolysaccharides (LPS) and phospholipids (B1166683) located within the outer membrane. drugbank.comnih.govasm.org Gram-positive bacteria, lacking an outer membrane and LPS, feature teichoic acids and phospholipids in their cell membrane that serve as binding sites. drugbank.comnih.gov
Divalent cations, notably magnesium (Mg²⁺) and calcium (Ca²⁺), play a vital role in stabilizing the bacterial outer membrane by bridging negatively charged groups on adjacent LPS molecules and phospholipids. acs.orguwaterloo.ca Gentamicin C1a, with its multiple positive charges, competes effectively with these divalent cations for these anionic binding sites on the bacterial surface. uwaterloo.canih.gov The binding of this compound displaces the stabilizing Mg²⁺ and Ca²⁺ ions. drugbank.comnih.govasm.orgmdpi.comnih.govmsdvetmanual.comgardp.orgresearchgate.net
This displacement of divalent cations by this compound leads to a disruption of the outer membrane structure. nih.govresearchgate.net The removal of the stabilizing cation bridges increases the permeability of the membrane. drugbank.comnih.govasm.orgnih.gov This increased permeability facilitates the passage of this compound across the outer membrane and into the periplasmic space in Gram-negative bacteria, and across the cell membrane in Gram-positive bacteria, allowing the antibiotic to reach its intracellular targets, such as the ribosome. drugbank.comnih.govasm.orgnih.gov
Research findings highlight the significance of this displacement. Studies have shown that the presence of increased concentrations of divalent cations, particularly Mg²⁺ and Ca²⁺, can interfere with the uptake of aminoglycosides and reduce their activity, likely by competing for the binding sites on the bacterial membrane nih.govmsdvetmanual.com. Experimental data using probes like 1-N-phenyl-naphthylamine (NPN) and enzymes like lysozyme (B549824) have demonstrated that gentamicin increases the permeability of the Escherichia coli outer membrane, and this permeabilizing activity is blocked by the addition of Mg²⁺ . Furthermore, gentamicin has been shown to bind to Mg²⁺-binding sites on E. coli lipopolysaccharide in displacement experiments .
The interaction can be conceptually summarized as follows:
| Bacterial Component | Stabilizing Divalent Cations | Interacting Aminoglycoside (this compound) | Outcome of Interaction |
| Lipopolysaccharide (LPS) | Mg²⁺, Ca²⁺ | Electrostatic Binding | Displacement of Divalent Cations, Membrane Destabilization |
| Phospholipids | Mg²⁺, Ca²⁺ | Electrostatic Binding | Displacement of Divalent Cations, Membrane Destabilization |
| Teichoic Acids (Gram-positive) | Mg²⁺, Ca²⁺ | Electrostatic Binding | Displacement of Divalent Cations, Membrane Destabilization |
This initial membrane perturbation through divalent cation displacement is a critical prerequisite for the subsequent energy-dependent phases of aminoglycoside uptake and accumulation within the bacterial cell, ultimately leading to the inhibition of protein synthesis and bacterial cell death. drugbank.comnih.govnih.gov
Biosynthesis and Metabolic Engineering of Gentamicin C1a
Biosynthetic Pathway of Gentamicin (B1671437) C Complex The biosynthesis of the gentamicin C complex is a multi-step pathway that diverges at a key intermediate, gentamicin X2.nih.govresearchgate.netbiorxiv.orgresearchgate.netThe pathway involves a series of enzymatic modifications, including oxidations, transaminations, and methylations.nih.govresearchgate.net
Key Enzymes and Their Roles (e.g., GenK, GenL, GenQ, GenB1, GenP, GenB2, GenB3, GenB4) Several key enzymes are involved in the biosynthesis of the gentamicin C complex, with specific roles in the formation of gentamicin C1a:
GenK: A cobalamin-dependent radical SAM enzyme that catalyzes the C-6' methylation of gentamicin X2. pnas.orgnih.govnih.govacs.orgresearchgate.net This step is crucial for the biosynthesis of gentamicins C1, C2, and C2a, but not for C1a and C2b. researchgate.netresearchgate.netbiorxiv.org
GenL: An N-methyltransferase responsible for the terminal 6'-N-methylation of this compound to produce gentamicin C2b, and of gentamicin C2 to produce gentamicin C1. researchgate.netpnas.orgacs.orgpnas.org GenL is encoded by a gene located remotely from the main gentamicin biosynthetic gene cluster. pnas.orgbiorxiv.orgacs.orgpnas.org
GenQ: A flavin-linked dehydrogenase that catalyzes the oxidation at C-6' of both gentamicin X2 and G418 (methylated X2). nih.govbiorxiv.orgresearchgate.net This enzyme acts at the branch point of the pathway. nih.gov
GenB1: A pyridoxal (B1214274) phosphate-dependent aminotransferase that, along with GenQ, converts the alcohol at C-6' of intermediates like gentamicin X2 and G418 to an amine. nih.govacs.orgresearchgate.net It is considered the major transaminase involved in producing intermediates JI-20A and JI-20Ba. acs.orgresearchgate.net
GenP: A phosphotransferase that catalyzes the 3' phosphorylation of intermediates such as JI-20A, JI-20Ba, and JI-20B, initiating the dideoxygenation process. biorxiv.orgnih.govresearchgate.netacs.org GenP is a homologue of aminoglycoside 3'-phosphotransferases. researchgate.net
GenB2: A PLP-dependent enzyme that acts as an isomerase, primarily converting gentamicin C2a into gentamicin C2 by changing the stereochemistry at C-6'. acs.orgresearchgate.netnih.gov It can also epimerize JI-20Ba to JI-20Bb. acs.org
GenB3 and GenB4: PLP-dependent enzymes involved in the 3',4'-dideoxygenation process. nih.govbiorxiv.orgnih.govresearchgate.netacs.org Together with GenP, they are responsible for the conversion of intermediates like JI-20A to this compound and JI-20Ba to C2a. biorxiv.orgresearchgate.netacs.org GenB3 and GenB4 exhibit catalytic activities beyond typical transamination. acs.org
Metabolic Engineering Strategies for Enhanced this compound Production Metabolic engineering approaches have been explored to enhance the production of specific gentamicin C components, particularly this compound, which is a valuable precursor for semisynthetic antibiotics like etimicin.researchgate.netnih.govStrategies focus on manipulating the biosynthetic pathway to favor the accumulation of the desired compound.
Gene Knockout and Inactivation Approaches (e.g., genK, genL, gacD) Gene knockout and inactivation are key metabolic engineering strategies used to redirect the biosynthetic flux towards this compound.
Inactivation of genK: Blocking the genK gene prevents the C-6' methylation of gentamicin X2, thereby reducing or eliminating the production of gentamicins C1, C2, and C2a and potentially increasing the flux towards the C1a/C2b branch. researchgate.netnih.govdntb.gov.ua Engineered strains with genK inactivation have shown relatively higher titers of C1a. researchgate.netnih.gov
Inactivation of genL: The genL gene is responsible for the N-methylation that converts C1a to C2b and C2 to C1. researchgate.netacs.orgpnas.org Inactivating genL can prevent the conversion of C1a to C2b, leading to the exclusive production of this compound. researchgate.netnih.gov Studies have successfully engineered M. purpurea strains with inactivated genL that solely produce this compound. researchgate.netnih.gov
Research findings indicate that by knocking out both genK and genL, a strain capable of exclusively producing this compound can be obtained. researchgate.netresearchgate.net This highlights the effectiveness of targeted gene inactivation in controlling the output of the branched biosynthetic pathway. researchgate.net
Table of Key Enzymes and Roles in this compound Biosynthesis
| Enzyme | Proposed Role in this compound Biosynthesis |
| GenQ | Catalyzes C-6' oxidation of Gentamicin X2. nih.govbiorxiv.orgresearchgate.net |
| GenB1 | Catalyzes C-6' amination of the oxidized intermediate (with GenQ). nih.govacs.orgresearchgate.net |
| GenP | Catalyzes 3' phosphorylation of JI-20A, initiating dideoxygenation. biorxiv.orgnih.govresearchgate.netacs.org |
| GenB3 | Involved in 3',4'-dideoxygenation of phosphorylated JI-20A. biorxiv.orgnih.govresearchgate.netacs.org |
| GenB4 | Involved in 3',4'-dideoxygenation of phosphorylated JI-20A. biorxiv.orgnih.govresearchgate.netacs.org |
| GenK | Catalyzes C-6' methylation of Gentamicin X2 (leads to other components). pnas.orgnih.govnih.govacs.orgresearchgate.net |
| GenL | Catalyzes 6'-N-methylation of C1a to C2b (conversion away from C1a). researchgate.netpnas.orgacs.orgpnas.org |
Optimization of Fermentation Conditions
Optimizing fermentation parameters is a critical strategy to improve the production of this compound. Studies have explored the impact of various medium components on both the total gentamicin yield and the proportion of individual components, particularly C1a.
Research indicates that the addition of specific inorganic salts and organic acids/salts can positively influence gentamicin production. For instance, calcium chloride (CaCl₂) has been shown to increase the potency of gentamicin and the proportion of the C1 component. citeab.com Sodium citrate (B86180), when used as a carbon source, not only provides energy but also helps in up-regulating pH, creating an alkaline environment favorable for gentamicin synthesis. citeab.com
Combinatorial addition of CaCl₂ and sodium citrate during fermenter fermentation has demonstrated enhanced gentamicin titers and an increased C1a ratio. In 25 L fermentation experiments, the addition of 0.1% CaCl₂ and 0.3% sodium citrate resulted in an 11.5% increase in total gentamicin titers (from 2150 μg/mL to 2398 μg/mL). retractionwatch.com Furthermore, this combination increased the proportion of C1a from 38% to 42%. retractionwatch.com Proteomic analysis suggested that CaCl₂ downregulates the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein, which is involved in methylation in the gentamicin synthesis pathway, thereby increasing the proportion of this compound. retractionwatch.com Sodium citrate, on the other hand, was found to downregulate key proteins in the glycosylation and tricarboxylic acid pathways. retractionwatch.com
Beyond mineral and organic supplements, engineering the expression of glycosyltransferases involved in channeling primary metabolites into the gentamicin biosynthetic pathway has also shown promise in improving this compound production. Overexpression of the glycosyltransferases KanM1 and GenM2, responsible for transferring UDP-N-acetyl-d-glucosamine and UDP-xylose respectively, in a this compound-producing strain led to a 45% improvement in this compound titers compared to the starting strain. uni.lu
| Fermentation Condition | Total Gentamicin Titer (μg/mL) | This compound Proportion (%) | Notes | Source |
|---|---|---|---|---|
| Wild type (control) | 2150 | 38 | Baseline in 25 L fermentation | retractionwatch.com |
| + 0.1% CaCl₂ and 0.3% Sodium Citrate | 2398 | 42 | Enhanced total titer and C1a proportion | retractionwatch.com |
Rational Design for Selective Component Production
The gentamicin C complex consists of several components, primarily C1, C1a, and C2, along with minor components like C2a and C2b. guidetopharmacology.org this compound is particularly valuable as a precursor for etimicin. retractionwatch.comnih.gov Wild-type Micromonospora strains typically produce a mixture of these components, necessitating costly and complex separation processes for pure C1a. nih.gov Rational design through metabolic engineering offers a powerful approach to create strains that selectively produce this compound.
The biosynthesis of the gentamicin C complex from the intermediate gentamicin X2 involves two main branches. retractionwatch.comnih.gov One pathway, initiated by the methyltransferase GenK, leads to the production of gentamicin C2a, C2, and C1. retractionwatch.comnih.gov The other pathway, which bypasses GenK, leads to the formation of intermediates like JI-20A and subsequently this compound and C2b. retractionwatch.comguidetopharmacology.orgnih.govwikidata.orgeragene.comfishersci.co.ukwikidata.org The enzyme GenL, an N-methyltransferase, is responsible for the methylation of C1a to C2b and C2 to C1. nih.goveragene.com
Based on this biosynthetic understanding, metabolic engineering strategies involving targeted gene disruptions have been successfully employed to achieve exclusive production of this compound. By knocking out the genK gene in Micromonospora purpurea, researchers were able to block the pathway leading to C1, C2, and C2a, resulting in a strain that produced C1a and C2b. nih.goveragene.comnih.gov To eliminate the production of the undesirable C2b, the genL gene, responsible for the methylation of C1a to C2b, was also inactivated in the ΔgenK strain. nih.govnih.gov The resulting double mutant strain (ΔgenKΔgenL) was shown to exclusively produce this compound. nih.govnih.gov This rational design approach, based on understanding the specific roles of biosynthetic genes, provides a promising route for the industrial production of pure this compound.
| Strain Type | Gentamicin C Components Produced | Notes | Source |
|---|---|---|---|
| Wild type (M. purpurea Gb1008) | C1, C1a, C2, C2a, C2b | Produces a mixture of components | nih.gov |
| Engineered strain (ΔgenK) | C1a, C2b | GenK pathway blocked | nih.govnih.gov |
| Engineered strain (ΔgenKΔgenL) | C1a (exclusively) | GenK and GenL pathways blocked | nih.govnih.gov |
Combinatorial Biosynthesis for Novel this compound Derivatives
Combinatorial biosynthesis involves manipulating the genes and enzymes of a biosynthetic pathway to generate novel compounds that are structurally related to the natural products. This approach can be applied to the gentamicin biosynthetic pathway to create new derivatives with potentially altered or improved properties.
One strategy in combinatorial biosynthesis is the swapping of enzymatic domains or entire enzymes from related biosynthetic pathways. For instance, studies have explored replacing glycosyltransferases in the gentamicin pathway with those from other aminoglycoside biosynthetic pathways, such as the kanamycin (B1662678) pathway. eragene.comnih.govnih.govnih.gov By introducing the glycosyltransferase KanM2 from Streptomyces kanamyceticus into Micromonospora echinospora, researchers were able to generate hybrid aminoglycosides, referred to as genkamicins, which incorporate a kanosamine sugar ring instead of the typical garosamine (B1245194) found in gentamicin. eragene.comnih.govnih.govnih.gov This glycodiversification strategy resulted in the creation of a series of novel genkamicin compounds. eragene.comnih.gov
Molecular Basis of Bacterial Resistance to Gentamicin C1a
Mechanisms of Resistance to Aminoglycosides
Bacteria employ diverse strategies to circumvent the action of aminoglycoside antibiotics. Enzymatic inactivation, modification of the ribosomal target, and reduced intracellular accumulation are prominent mechanisms. frontiersin.orgnih.gov These mechanisms can occur individually or in combination, contributing to high levels of resistance. frontiersin.org
Enzymatic Modification of Gentamicin (B1671437) C1a
Enzymatic modification is a widespread mechanism by which bacteria inactivate aminoglycosides. frontiersin.orgnih.gov Aminoglycoside modifying enzymes (AMEs) catalyze the covalent modification of specific amino or hydroxyl groups on the antibiotic molecule, leading to a modified drug with reduced affinity for its ribosomal target. mdpi.comasm.org These enzymes are broadly classified into three main types based on the type of chemical modification they perform: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). nih.govasm.org Genes encoding these enzymes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. asm.orgresearchgate.net
Aminoglycoside Acetyltransferases (AACs)
Aminoglycoside acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside molecule. mdpi.comasm.org This acetylation neutralizes the positive charge of the amino group, disrupting crucial ionic interactions required for effective binding to the negatively charged ribosomal RNA. researchgate.net AACs are members of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.gov They are classified based on the position at which they acetylate the aminoglycoside. researchgate.net
Specific AAC enzymes exhibit varying activity profiles against different gentamicin components. For instance, AAC(6′)-I enzymes show high activity against gentamicin C1a and C2 but low activity against gentamicin C1. nih.govfrontiersin.org In contrast, AAC(6′)-II enzymes actively acetylate all three forms of gentamicin (C1, C1a, and C2). nih.govfrontiersin.org The AAC(6′)-Ib enzyme is a clinically important AAC found in many Gram-negative pathogens and is known to inactivate some gentamicin congeners. frontiersin.orgasm.org Structural differences at the 6' position of the purpurosamine ring in gentamicin congeners influence their susceptibility to AAC(6')-Ib. asm.org this compound is less potent in the presence of AAC(6')-Ib, although the minimum inhibitory concentration (MIC) shift is less pronounced compared to gentamicin C2a. asm.org This suggests that the methyl group on gentamicin C2a might make it a better substrate for AAC(6')-Ib than this compound. asm.org
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside phosphotransferases (APHs) catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside molecule. mdpi.comasm.org This phosphorylation adds a bulky, negatively charged group to the antibiotic, leading to steric hindrance and altered electronic properties that impede ribosomal binding. researchgate.net APH enzymes are classified based on the position they phosphorylate on the aminoglycoside structure. asm.orgresearchgate.net Examples include APH(3′), APH(2″), APH(4), APH(6), APH(7″), and APH(9). nih.govresearchgate.net
APH(3') enzymes, for example, inactivate aminoglycosides like kanamycin (B1662678) and amikacin (B45834) that possess a 3'-OH function. asm.org While the search results didn't provide specific details on APH activity against this compound, APH enzymes in general contribute significantly to aminoglycoside resistance. nih.govnih.govnih.gov
Aminoglycoside Nucleotidyltransferases (ANTs)
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of an adenylyl moiety from ATP to a hydroxyl group on the aminoglycoside. mdpi.comasm.org This modification, similar to phosphorylation, disrupts the antibiotic's interaction with the ribosome through steric and electronic effects. researchgate.net ANTs are classified based on the position of adenylylation. nih.govresearchgate.net Examples include ANT(6), ANT(9), ANT(4′), ANT(2″), and ANT(3″). nih.gov
The aminoglycoside 2″-O-nucleotidyltransferase [ANT(2″)-Ia] is a prevalent ANT enzyme in Gram-negative pathogens and confers resistance to gentamicin, tobramycin, and kanamycin. nih.gov Crystal structures have shown that ANT(2″)-Ia modifies the 2″-OH site of aminoglycosides. nih.gov This modification is critical as the 2″-OH group of this compound forms hydrogen bonds with the ribosomal RNA A-site, and its modification by ANT(2″)-Ia disrupts these interactions, leading to resistance. nih.gov
Impact of Modification on Antibiotic Activity
Enzymatic modification of this compound by AAC, APH, or ANT enzymes significantly reduces its ability to bind to the bacterial ribosome and interfere with protein synthesis. asm.orgresearchgate.net The addition of acetyl, phosphate, or adenylyl groups alters the size, structure, and electronic properties of the antibiotic molecule. researchgate.net These alterations result in steric and electronic clashes with the 16S rRNA binding site, impairing efficient binding and leading to resistance. researchgate.net For instance, acetylation by AACs neutralizes the positive charge on amino groups, eliminating key ionic interactions with the 16S rRNA. researchgate.net The clinical impact of these modifications is substantial, often leading to high-level resistance that can render this compound ineffective. nih.govnih.gov
Alteration of the Ribosomal Target Site
Another mechanism of bacterial resistance to aminoglycosides involves alterations to the ribosomal target site, primarily the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. frontiersin.orgnih.gov this compound, like other aminoglycosides, binds to the A-site of the 16S rRNA, disrupting protein synthesis. ontosight.aiembopress.org
Mutations in the 16S rRNA or ribosomal proteins can modify the A-site, reducing or eliminating the antibiotic's ability to bind effectively. frontiersin.orgnih.gov Point mutations in the ribosomal A-site, particularly at positions 1408 and 1491 (using E. coli numbering), are known to confer resistance to aminoglycoside antibiotics. researchgate.net These mutations can affect the crucial interactions between the antibiotic and the rRNA, such as hydrogen bonds and ionic contacts. researchgate.netresearchgate.net For example, methylation of A1408(N1) in the 16S rRNA prevents the formation of an essential base pair required for aminoglycoside binding, leading to resistance. embopress.org Similarly, methylation of G1405(N7) can prevent hydrogen bond formation with ring III of this compound and create steric clashes, contributing to resistance. embopress.org Mutations in ribosomal protein uS12 (RpsL) have also been associated with aminoglycoside resistance, including resistance to streptomycin (B1217042), by affecting the antibiotic binding site on the ribosome. biorxiv.org
Ribosomal methyltransferases can also contribute to resistance by enzymatically modifying specific nucleotides in the 16S rRNA, altering the antibiotic binding site. nih.govscielo.org.co For instance, the RsmG methyltransferase is responsible for the methylation of G527 in the 530 loop of the 16S rRNA, a region near the streptomycin binding site. biorxiv.orgscielo.org.co Mutations in rsmG have been shown to cause streptomycin resistance, likely by reducing the affinity of the ribosome for the antibiotic. biorxiv.orgscielo.org.co
Table 1: Mechanisms of Bacterial Resistance to this compound
| Mechanism | Description | Examples of Enzymes/Alterations Involved | Impact on Antibiotic Activity |
| Enzymatic Modification | Covalent modification of the antibiotic molecule by bacterial enzymes. | Aminoglycoside Acetyltransferases (AACs), Phosphotransferases (APHs), Nucleotidyltransferases (ANTs) | Reduces/abolishes binding to the ribosome, inactivating the antibiotic. |
| Alteration of Ribosome | Mutations or modifications to the 16S rRNA or ribosomal proteins at the A-site. | Point mutations in 16S rRNA (e.g., A1408, G1405, 1491), Ribosomal methyltransferases, Mutations in ribosomal protein uS12 | Impairs/prevents antibiotic binding to the ribosomal target. |
Table 2: Examples of Aminoglycoside Modifying Enzymes and Their Activity Against Gentamicin
| Enzyme Class | Specific Enzyme Example | Modification Site on Aminoglycoside | Activity Against this compound | Relevant Gentamicin Congeners Affected |
| Aminoglycoside Acetyltransferases (AACs) | AAC(6′)-I | 6′-amino group | High activity | This compound, C2 |
| AAC(6′)-II | 6′-amino group | High activity | Gentamicin C1, C1a, C2 | |
| AAC(6′)-Ib | 6′-amino group | Inactivates some congeners | This compound, C2a (less potent for C1a) asm.org | |
| Aminoglycoside Phosphotransferases (APHs) | APH(2″)-Ia | 2″-hydroxyl group | Confers resistance | Gentamicin, Tobramycin, Kanamycin nih.gov |
| Aminoglycoside Nucleotidyltransferases (ANTs) | ANT(2″)-Ia | 2″-hydroxyl group | Confers resistance | Gentamicin, Tobramycin, Kanamycin nih.gov |
Ribosomal Methyltransferases (RMTs)
Acquired 16S rRNA methyltransferases (RMTs) are a clinically significant resistance mechanism that confers high-level and broad-spectrum resistance to aminoglycosides. nih.govoup.com These enzymes add a methyl group to specific nucleotide residues within the A-site of the 16S rRNA, a crucial binding site for aminoglycosides on the bacterial 30S ribosome. nih.govoup.commdpi.commednexus.org This methylation interferes with the binding of aminoglycosides, including this compound, to their ribosomal target, preventing them from inhibiting protein synthesis effectively. mdpi.commednexus.orggenome.jpmcmaster.ca Examples of globally prevalent 16S rRNA methyltransferase genes include armA, rmtB, and rmtC. nih.govmdpi.commednexus.org These genes are often found on mobile genetic elements like plasmids, facilitating their dissemination among bacterial populations. creative-diagnostics.commednexus.org The enzyme from Micromonospora zionensis, for instance, specifically methylates guanine (B1146940) at position 1405 (G1405) in the 16S rRNA, conferring resistance to 4,6-disubstituted deoxystreptamine aminoglycosides, which include gentamicins. genome.jp
Mutations in 16S rRNA
Mutations within the 16S rRNA gene (rrs), which encodes the 16S rRNA component of the ribosome, can also lead to gentamicin resistance by altering the antibiotic's binding site. creative-diagnostics.commednexus.org These mutations can reduce the binding affinity of this compound to the 30S ribosomal subunit, thereby decreasing its effectiveness at interrupting protein synthesis. creative-diagnostics.com While generally less common than enzymatic modification, such mutations can lead to clinical resistance. researchgate.netcreative-diagnostics.commednexus.org For example, point mutations in the 3' minor domain of the 16S rRNA gene have been shown to confer resistance to gentamicin in Borreliella burgdorferi. mcmaster.ca A specific mutation, A1408G in the rrs gene (or A1401G in M. tuberculosis), can disrupt a crucial hydrogen bond interaction between 2-deoxystreptamine (B1221613) aminoglycosides and the A1408 nucleotide in helix 44 of the 16S rRNA. mednexus.org
Reduced Drug Uptake or Increased Efflux
Reduced intracellular concentration of this compound can also contribute to bacterial resistance. This can occur through decreased uptake of the antibiotic into the bacterial cell or increased active expulsion of the drug by efflux pumps. nih.govcreative-diagnostics.comeragene.com Changes in outer membrane porins, such as modifications to OmpF in E. coli, can lead to diminished gentamicin entry into Gram-negative bacteria. creative-diagnostics.com Efflux pumps, which are transport proteins embedded in the bacterial membrane, actively pump antibiotics out of the cell, reducing their intracellular concentration below therapeutic levels. nih.govcreative-diagnostics.commdpi.com The AcrAB-TolC efflux system in E. coli is one example that can expel gentamicin. creative-diagnostics.com Studies have shown that efflux mechanisms play a role in aminoglycoside resistance in various bacteria, including Acinetobacter baumannii. mdpi.combrieflands.com
Prevalence and Clinical Significance of this compound Resistance Mechanisms
Resistance to this compound, mediated by the mechanisms described above, is a significant clinical concern, particularly in the treatment of infections caused by Gram-negative bacteria. ontosight.aicreative-diagnostics.com The prevalence of specific resistance mechanisms varies geographically and among different bacterial species. researchgate.netnih.govmdpi.commednexus.org Enzymatic modification by AMEs, particularly AACs, is historically the most common mechanism. creative-diagnostics.comnih.govnih.gov However, the emergence and global spread of 16S rRNA methyltransferases (RMTs) are increasingly problematic due to the high-level and broad-spectrum resistance they confer to multiple aminoglycosides, including gentamicin. nih.govoup.commdpi.commednexus.org These RMT-producing pathogens often exhibit multidrug resistance profiles, complicating treatment options. nih.govmednexus.org For instance, Klebsiella pneumoniae and Enterobacter cloacae isolates carrying rmtB and rmtC genes have been reported, sometimes in conjunction with carbapenemase genes, leading to resistance to both aminoglycosides and carbapenems. mdpi.com The clinical significance of gentamicin resistance lies in the reduced effectiveness of gentamicin-based therapies, potentially leading to treatment failures and the need for alternative, sometimes more toxic or less effective, antibiotics. creative-diagnostics.comtandfonline.com
Strategies to Overcome this compound Resistance
Addressing this compound resistance requires multifaceted strategies, including the development of new compounds, the modification of existing ones, and the exploration of combination therapies. nih.govmdpi.comfrontiersin.orgnih.gov
Chemical Derivatization to Evade Modifying Enzymes
One strategy to overcome enzymatic resistance is the chemical derivatization of this compound to create analogues that are poor substrates for aminoglycoside-modifying enzymes (AMEs) while retaining their ability to bind to the ribosome. nih.govtandfonline.comnih.gov This involves modifying positions on the gentamicin molecule that are typically targeted by AMEs. For example, modifying the 6'-amino group on ring I, a common target for AAC enzymes, can lead to compounds that evade acetylation. embopress.orgnih.govnih.govnih.gov Rational design approaches have been employed to synthesize derivatives with modifications aimed at preventing enzymatic inactivation. nih.gov Selective modification of specific positions, such as the N-3'' position, has shown promise in maintaining antimicrobial activity against strains expressing several AMEs. heraldopenaccess.us
Novel Analogues with Resistance-Breaking Properties
The development of novel gentamicin analogues, sometimes referred to as neoglycosides, represents another strategy to combat resistance. nih.govtandfonline.com The goal is to design compounds that not only bind effectively to the bacterial ribosome but are also not recognized or modified by resistance mechanisms like AMEs or RMTs. nih.gov This can involve significant structural alterations to the gentamicin scaffold. Novel aminoglycosides, such as plazomicin, have been developed with modifications specifically designed to overcome common resistance mechanisms, including resistance mediated by certain AMEs. nih.govmdpi.com Research into novel analogues with improved ribosomal binding or the ability to evade efflux pumps is ongoing. nih.govtandfonline.commdpi.com
Toxicological Research and Molecular Mechanisms of Gentamicin C1a Induced Toxicity
Comparative Toxicity of Gentamicin (B1671437) C1a and Other Gentamicin Components
While differences in toxicity exist, the antimicrobial activity across the C-subtypes is generally comparable to that of the total gentamicin mixture. uni.lunih.gov For instance, most C-subtypes, including C1a, C2, C2a, and C2b, showed comparable in vitro antimicrobial activities against several bacterial species when compared to hospital-grade gentamicin. uni.lunih.gov However, some studies noted small differences, such as C1a showing slightly lower minimum inhibitory concentration (MIC) values than C1 against certain S. aureus and P. aeruginosa strains, although the clinical significance of these minor differences is considered unlikely. uni.lu
Comparative studies on nephrotoxicity using in vitro models and repeat-dose rat studies have also shown differences among the congeners, with Gentamicin C2 often being more toxic than C1a and C2a. nih.govuni.lu
The variation in toxicity among gentamicin components, despite similar antimicrobial efficacy, suggests that modifying the composition of gentamicin mixtures or utilizing less toxic individual components like C1a or C2b could potentially reduce adverse effects while maintaining therapeutic benefits. uni.luuni.lu
Mechanisms of Ototoxicity
Gentamicin C1a, like other aminoglycosides, can induce ototoxicity, leading to damage to the inner ear and potential hearing loss. The mechanisms involved are complex and involve the entry and accumulation of the compound in cochlear hair cells, leading to cellular dysfunction and death.
Impact on Cochlear Hair Cells
A central aspect of gentamicin-induced ototoxicity is its detrimental impact on cochlear hair cells, the sensory cells responsible for hearing. Gentamicin can enter these hair cells, and its accumulation is a key factor in the resulting toxicity. Entry into hair cells can occur, in part, through mechanotransducer (MET) channels located on the stereocilia of these cells. uni.lu Studies have indicated that inner hair cells might be particularly vulnerable to aminoglycoside treatment. Damage to these cells can lead to irreversible sensorineural hearing loss.
Role of Oxidative Stress, Inflammation, and Apoptosis
Oxidative stress, inflammation, and apoptosis are significant molecular events contributing to gentamicin-induced ototoxicity. Gentamicin can trigger the excessive generation of reactive oxygen species (ROS) within hair cells. This oxidative stress can damage cellular components and initiate signaling pathways that lead to apoptosis, or programmed cell death, which is considered a predominant form of cell death in the inner ear following gentamicin exposure. Inflammation, potentially mediated by pathways such as NF-κB activation, also plays a role in the ototoxic process. Studies have shown that mitigating oxidative stress and inhibiting apoptosis can protect hair cells from gentamicin-induced damage.
Mitochondrial Ribosome Inhibition and Ototoxicity
Inhibition of protein synthesis within the mitochondria of cochlear hair cells is another proposed mechanism contributing to gentamicin ototoxicity. Aminoglycosides, including gentamicin components, can bind to mitochondrial ribosomes. This binding can disrupt mitochondrial protein synthesis, which is essential for mitochondrial function. The correlation between the inhibition of mitochondrial ribosomes and ototoxicity has been observed, particularly in the context of genetic mutations in mitochondrial ribosomal RNA that confer hypersusceptibility to aminoglycoside-induced hearing loss. While the exact contribution of mitochondrial ribosome inhibition by this compound compared to other components requires further detailed investigation, the general mechanism is considered relevant to aminoglycoside-induced inner ear damage.
Mechanisms of Nephrotoxicity
Nephrotoxicity is a major adverse effect associated with gentamicin use, resulting from damage to the kidneys, primarily the renal tubules.
Tubular Epithelial Cell Cytotoxicity
The primary mechanism of gentamicin-induced nephrotoxicity involves its selective accumulation in the epithelial cells of the renal proximal tubules. This accumulation is facilitated by endocytic receptors on the surface of these cells, such as megalin and cubilin, which transport gentamicin into the cells. Once inside, gentamicin accumulates in various intracellular compartments, including endosomes, the Golgi apparatus, and the endoplasmic reticulum, leading to cellular dysfunction. High intracellular concentrations of gentamicin can destabilize intracellular membranes and redistribute into the cytosol, where it can interact with mitochondria.
Cellular Accumulation and Membrane Destabilization
A central aspect of gentamicin-induced nephrotoxicity is its accumulation within renal tubular cells. Gentamicin, being a polycationic compound, is taken up by these cells primarily through receptor-mediated endocytosis involving the megalin and cubilin receptor complex. nih.gov This process leads to the accumulation of the drug within endosomal and lysosomal compartments. nih.govjvsmedicscorner.com
Once inside the cell, gentamicin accumulates in various organelles, including endosomes, lysosomes, the Golgi apparatus, and the endoplasmic reticulum (ER). nih.gov Excessive concentrations of gentamicin within these compartments can lead to the destabilization of intracellular membranes. nih.govoup.com This membrane destabilization is a critical step, as it can lead to the redistribution of the drug into the cytosol. nih.govucl.ac.be The polycationic properties of gentamicin facilitate its binding to phospholipids (B1166683), which is thought to contribute to alterations in cell membrane structure and the induction of phospholipidosis. oup.comucl.ac.be
Induction of Apoptosis and Necrosis
Gentamicin-induced tubular cytotoxicity can manifest as both apoptosis and necrosis of tubular epithelial cells. nih.govoup.comresearchgate.net The specific mode of cell death can be dependent on the concentration of the drug, with lower concentrations tending to induce apoptosis and higher concentrations leading to necrosis. oup.com
The redistribution of gentamicin from lysosomes into the cytosol is a key event triggering cell death pathways. nih.gov Once in the cytosol, gentamicin can act on mitochondria, initiating the intrinsic pathway of apoptosis. nih.gov Lysosomal cathepsins, released into the cytosol following lysosomal membrane destabilization, can also contribute to the activation of apoptosis or, at higher concentrations, cause massive proteolysis leading to necrosis. nih.gov Gentamicin has also been shown to inhibit calreticulin, a chaperone protein essential for correct posttranslational protein folding, potentially contributing to cellular stress and death. oup.com Studies using cultured renal cells have demonstrated that gentamicin can induce apoptosis in a concentration-dependent manner. nih.gov
Phospholipidosis
Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within lysosomes and the formation of lamellar bodies. medsafe.govt.nzacs.org Gentamicin is known to induce phospholipidosis in humans and experimental animals. oup.comucl.ac.be This condition is linked to the accumulation of gentamicin in cellular membranes and its binding to phospholipids due to its polycationic nature. oup.comucl.ac.be
The exact mechanism by which gentamicin and other cationic amphiphilic drugs induce phospholipidosis is not fully elucidated, but two main hypotheses exist. One suggests that the drug binds directly to phospholipids, forming a complex that accumulates in lysosomes. medsafe.govt.nzacs.org The second hypothesis proposes that these drugs inhibit the activity of lysosomal phospholipases, enzymes responsible for breaking down phospholipids, leading to their accumulation. ucl.ac.bemedsafe.govt.nzacs.org Studies have shown that gentamicin can impair the hydrolysis of phosphatidylcholine by lysosomal phospholipases and inactivate lysosomal sphingomyelinase. ucl.ac.be
Molecular Basis for Differential Toxicity of this compound
The gentamicin complex is a mixture of several components, primarily C1, C1a, C2, and C2a, which differ slightly in their methylation patterns. researchgate.netnih.govmdpi.com These structural differences contribute to variations in their pharmacokinetic and toxicological profiles. researchgate.netnih.gov
Research indicates that the different gentamicin congeners exhibit differential toxicity. For example, studies have suggested that gentamicin C2 may be more nephrotoxic than C1a and C2a. nih.govacs.org In terms of ototoxicity, C2 has been reported to be more toxic than C1a and C1. mdpi.compnas.orgnih.gov
The molecular basis for these differences is still being investigated. Variations in cellular uptake, intracellular trafficking, and interactions with specific cellular targets, such as mitochondrial ribosomes, are thought to play a role. acs.orgnih.gov While this compound has shown lower ototoxicity compared to other congeners like C2, its activity against mitochondrial ribosomes does not always directly correlate with this lower toxicity, suggesting other factors or mechanisms are involved. nih.gov The presence or absence of methyl groups at specific positions, such as the 6'-N position, can influence the interaction of the congeners with bacterial ribosomes and potentially with host cellular components, contributing to differential activity and toxicity. mdpi.comnih.govnih.gov
Studies comparing the cytotoxicity of gentamicin congeners have shown that this compound, C2, and C2a can induce cytotoxicity in cell-based assays, with differences observed in their potency. researchgate.netnih.gov For instance, gentamicin C2 has been found to be more toxic than C1a and C2a in some in vitro tests. nih.gov These findings highlight the importance of considering the specific congener composition of gentamicin formulations when evaluating their toxicological potential. researchgate.net
Analytical Methodologies for Gentamicin C1a Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in achieving the resolution of the individual components present in the gentamicin (B1671437) complex, thereby enabling the specific analysis of Gentamicin C1a. These techniques exploit the subtle differences in the chemical and physical attributes of the congeners to effect their separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of gentamicin components, including this compound. Given the limited UV absorption properties of gentamicin congeners, derivatization is frequently a prerequisite for detection when employing standard UV detectors. A common strategy involves pre-column derivatization using reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) or o-phthalaldehyde (B127526) (OPA). The resulting derivatives are subsequently separated on reversed-phase HPLC columns and detected via UV absorbance, typically at approximately 365 nm for dinitrophenyl derivatives or through fluorimetry for OPA derivatives. scispace.comresearchgate.netoup.combioinfopublication.org
Reversed-phase HPLC, often utilizing C18 stationary phases, is commonly employed for the separation of the derivatized gentamicin components. scispace.comresearchgate.netoup.combioinfopublication.org The mobile phase typically comprises a mixture of acetonitrile (B52724) and an aqueous buffer, such as Tris buffer. The inclusion of an ion-pairing agent is often necessary to enhance peak shape and improve the separation efficiency of these basic compounds. scispace.comresearchgate.netbioinfopublication.org The precise elution order of the gentamicin components can be influenced by the specific stationary phase and mobile phase conditions implemented. bioinfopublication.org For example, a method employing a Symmetry™ C18 column with a mobile phase of acetonitrile and Tris buffer, following derivatization with 1-fluoro-2,4-dinitrobenzene, successfully separated gentamicin C1, C1a, and C2, with detection at 365 nm. scispace.comresearchgate.netoup.com This method demonstrated a linear detector response for individual components within the range tested, with a limit of quantification of 0.1 mg/L for this compound. scispace.comresearchgate.netoup.com
Other detection techniques compatible with HPLC, such as Charged Aerosol Detection (CAD), can also be utilized and may necessitate the use of ion-pairing agents in the mobile phase to provide adequate selectivity on reversed-phase columns. bioinfopublication.orgthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful analytical approach that couples the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This technique offers a significant advantage for gentamicin analysis as it frequently eliminates the requirement for derivatization, thereby streamlining sample preparation procedures. lcms.cznih.govwaters.com
LC-MS methods developed for the analysis of gentamicin congeners, including this compound, commonly employ either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. nih.govwaters.com HILIC is particularly well-suited for the analysis of highly polar compounds like aminoglycosides. waters.com Mass spectrometric detection is typically performed in positive ion mode, leveraging the facile protonation of the amino groups present in the gentamicin structure. lcms.czresearchgate.net Electrospray ionization (ESI) is a widely used ionization technique in this context. lcms.cznih.govresearchgate.net
LC-MS enables the detection of protonated molecular ions, represented as [M+H]⁺, which provides crucial molecular weight information. For this compound, with the chemical formula C₁₉H₃₉N₅O₇, the protonated molecular ion is observed at an m/z of 450. lcms.czresearchgate.net The analysis of fragment ions, generated through techniques like collision-induced dissociation, further aids in confirming the structural identity of the compound. lcms.cz LC-tandem mass spectrometry (LC-MS/MS), particularly utilizing multiple reaction monitoring (MRM), offers enhanced selectivity and sensitivity, making it highly suitable for the accurate quantification of individual gentamicin components within complex sample matrices. nih.govresearchgate.netshimadzu.euchromatographyonline.com Validated LC-MS/MS methods have been established for the determination of gentamicin congeners in various sample types, including pharmaceutical formulations and biological fluids. nih.govresearchgate.netchromatographyonline.com
Preparative Chromatography for Isolation
Preparative chromatography is a technique employed to isolate individual gentamicin congeners, such as this compound, from the complex mixture. This isolated material can then be used for subsequent detailed characterization or specific research applications. The process typically involves scaling up the chromatographic methods initially developed for analytical separation.
Reverse-phase HPLC is a common method for the preparative isolation of gentamicin congeners. scispace.comresearchgate.netnih.gov This involves the use of larger columns packed with reversed-phase stationary phases, such as C18 resin. nih.gov Separation is achieved by employing solvent gradients, often using mixtures of acetonitrile and water. Modifiers like ammonium (B1175870) hydroxide (B78521) or trifluoroacetic acid may be added to the mobile phase to optimize the separation and improve peak characteristics. nih.govgoogle.com Detection during preparative runs is frequently performed using UV detection, for instance, at 214 nm. nih.gov
Following isolation by preparative chromatography, the collected fractions containing the target congener, this compound, can be analyzed by other spectroscopic techniques, such as mass spectrometry and NMR spectroscopy, to confirm their identity and assess their purity. scispace.comresearchgate.netgoogle.com
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide invaluable insights into the molecular structure of this compound and can be utilized to investigate its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, is a powerful technique for the elucidation of the molecular structure of organic compounds like this compound. Analysis of the chemical shifts, signal splitting patterns, and integration values in NMR spectra allows for the determination of the positions of atoms and their connectivity within the molecule. nih.govresearchgate.netresearchgate.net
NMR spectroscopy has been successfully applied to confirm the identity of isolated gentamicin components, including this compound. scispace.comresearchgate.netgoogle.com Studies have employed ¹H and ¹³C NMR to assign the specific resonances corresponding to various protons and carbons within the gentamicin C congeners. researchgate.net While NMR can be used for the quantitative analysis of the total gentamicin mixture, the accurate quantification of individual components like C1a solely through standard NMR can be challenging due to signal overlap and the complexity of the mixture. nih.govajol.info However, hyphenated techniques such as LC-NMR allow for online separation of the components followed by the acquisition of NMR spectra of the individual eluting species. researchgate.net
Mass Spectrometry
Mass spectrometry yields critical information regarding the mass-to-charge ratio (m/z) of molecules and their resulting fragments. This information is fundamental for determining the molecular weight of the analyte and provides insights into its structural characteristics. As highlighted in the discussion of LC-MS, mass spectrometry serves as a primary detection method for gentamicin congeners. bioinfopublication.org
Common ionization techniques employed in the mass spectrometric analysis of gentamicin include electron ionization (EI) and electrospray ionization (ESI). lcms.czresearchgate.net ESI is particularly well-suited for the analysis of polar and thermally labile compounds like aminoglycosides, typically generating protonated molecular ions ([M+H]⁺) when operated in positive ion mode. lcms.czresearchgate.net For this compound, the protonated molecular ion is observed at an m/z of 450. lcms.czresearchgate.net
Tandem mass spectrometry (MS/MS) involves the selective fragmentation of precursor ions and the subsequent analysis of the resulting fragment ions. This process provides more detailed structural information and significantly enhances the specificity of detection, which is especially beneficial for differentiating between the closely related congeners present in the gentamicin complex. nih.govresearchgate.netshimadzu.eu By examining the fragmentation patterns, characteristic fragment ions corresponding to specific substructures within this compound can be identified, contributing to its unambiguous identification and structural elucidation. lcms.cz
Biochemical Assays for Ribosomal Binding and Inhibition
Biochemical assays are fundamental in characterizing the interaction between this compound and its ribosomal target. This compound exerts its effect by binding to the 30S subunit of the bacterial ribosome, specifically within the aminoacyl-tRNA acceptor site (A-site). wikipedia.orgbiosynth.commims.comdrugbank.comontosight.aiembopress.orgembopress.org This binding disrupts the fidelity of protein synthesis. wikipedia.orgdrugbank.comembopress.org
Chemical footprinting is a technique used to study the binding site of aminoglycosides like this compound on ribosomal RNA (rRNA). By observing which bases of the 16S rRNA are protected from chemical modification in the presence of the antibiotic, researchers can infer the drug's binding location. Studies using chemical probing with dimethyl sulfate (B86663) (DMS) have shown that this compound protects specific bases of the 16S rRNA, indicating a common ribosomal binding site among gentamicin C components. embopress.orgembopress.orgresearchgate.net this compound and Gentamicin C2 bind to the A-site RNA with similar affinities, while Gentamicin C1 exhibits a weaker affinity. embopress.orgembopress.orgresearchgate.net Quantitative analysis using chemical footprinting on a 27-nucleotide A-site oligonucleotide, which mimics the ribosomal A-site, has allowed for the determination of binding affinities (Kd) for different gentamicin components. embopress.orgembopress.orgresearchgate.net
| Gentamicin Component | Kd for A-site RNA at 4°C (µM) |
| This compound | 0.01 embopress.orgembopress.orgresearchgate.net |
| Gentamicin C2 | 0.025 embopress.orgembopress.orgresearchgate.net |
| Gentamicin C1 | 0.5 embopress.orgembopress.org |
These assays demonstrate that this compound binds in the major groove of the A-site RNA, with specific interactions directed by its Rings I, II, and III. embopress.orgembopress.org The binding of this compound forces specific adenosines (A1492 and A1493) in the 16S rRNA to maintain a position that mimics a correct codon-anticodon match, even when an incorrect transfer RNA (tRNA) is present. wikipedia.orgdrugbank.com This leads to the acceptance of incorrect aminoacylated tRNAs and subsequent mistranslation. wikipedia.orgdrugbank.com
Another proposed mechanism involves Gentamicin binding to a secondary site at helix 69 of the 23S rRNA, which may affect ribosome recycling and intersubunit rotation. wikipedia.orgpnas.orgnih.gov Biochemical assays can also be designed to investigate these secondary binding events and their functional consequences. nih.gov
Fluorescence-based competition assays using a fluorescently labeled probe that binds to the ribosomal A-site can also be used to measure the relative binding affinity of compounds like this compound. asm.org Displacement of the fluorescent probe by the antibiotic results in a change in fluorescence, allowing for the quantification of binding. asm.org
Cell-Free Translation Assays
Cell-free translation assays are widely used to assess the ability of compounds like this compound to inhibit protein synthesis directly, independent of cellular uptake or metabolism. asm.orgacs.orgnih.govresearchgate.netpnas.orgresearchgate.netuzh.chnih.govbiorxiv.org These assays typically utilize bacterial ribosomal components (such as 70S ribosomes or S30 extracts), messenger RNA (mRNA) encoding a reporter protein (commonly luciferase), amino acids, tRNAs, and necessary translation factors. asm.orgacs.orgnih.govresearchgate.netuzh.chnih.gov
In a typical assay, the cell-free system is incubated with the mRNA template and varying concentrations of this compound. The level of synthesized reporter protein is then measured, often through its enzymatic activity (e.g., luciferase activity) or fluorescence. asm.orgacs.orgnih.govuzh.chnih.govbiorxiv.org The reduction in reporter protein synthesis in the presence of this compound indicates its inhibitory effect on translation. asm.orgacs.orgnih.govuzh.chnih.gov
Cell-free translation assays have been instrumental in comparing the inhibitory activity of different gentamicin components and related aminoglycosides. acs.orgnih.govresearchgate.net Studies have shown that this compound is effective at disrupting protein synthesis in these systems. acs.orgnih.govresearchgate.net These assays can also be adapted to use hybrid ribosomes containing elements from human mitochondrial or cytoplasmic ribosomes to investigate the selectivity of aminoglycosides and potential for off-target effects. acs.orgnih.govpnas.org For example, cell-free assays using hybrid bacterial ribosomes with the human mitochondrial decoding A site have shown that while gentamicin congeners inhibit these ribosomes, the level of inhibition is significantly lower than for bacterial ribosomes. acs.org
Furthermore, cell-free translation assays can be used to assess the misreading induced by aminoglycosides. asm.orgpnas.org By using mRNA templates with specific codons, researchers can measure the incorporation of incorrect amino acids into the synthesized protein in the presence of this compound. asm.orgpnas.org A gain-of-function assay using a mutated luciferase mRNA where misreading restores enzymatic activity is one method for quantifying drug-induced misreading. asm.orgpnas.org
Research findings from cell-free translation assays indicate that the different gentamicin C components show relatively consistent inhibition of wild-type bacterial ribosomes. acs.org However, variations in activity can be observed against hybrid ribosomes designed to mimic eukaryotic or mutant bacterial ribosomes. acs.orgpnas.org For instance, 5′-epithis compound has been shown to be significantly less active than this compound in inhibiting bacterial ribosomes in cell-free assays, highlighting the importance of stereochemistry for ribosomal binding and activity. acs.org
Cell-free systems also allow for the investigation of aminoglycoside effects on specific steps of translation, such as initiation, elongation, and termination. drugbank.com By carefully designing the assay conditions and mRNA templates, researchers can gain insights into how this compound interferes with these processes.
Computational and Omics Approaches in Gentamicin C1a Research
Molecular Dynamics Simulations of Gentamicin (B1671437) C1a-rRNA Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and interactions of molecules, including the complex formed between Gentamicin C1a and ribosomal RNA (rRNA). These simulations provide insights into the stability of the binding complex and the specific interactions that govern the drug's activity.
Studies utilizing MD simulations, often in conjunction with techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR), have characterized the binding of this compound to the ribosomal A-site. The primary mode of interaction involves predicted hydrogen bonding and ionic contacts between the amino and hydroxyl groups of the antibiotic and the 16S rRNA. researchgate.net this compound binds in the major groove of the RNA, with its rings I and II directing specific RNA-drug interactions. embopress.org Ring III of this compound also contributes to specific RNA interactions with conserved base pairs. embopress.org
MD simulations can help elucidate binding stability by analyzing parameters such as root-mean-square deviations (RMSD) of heavy atoms and dihedral angle restraints in RNA-Gentamicin C1a complexes. Comparing the high-resolution structure of the this compound-RNA complex with the free form RNA and complexes with other aminoglycosides like paromomycin (B158545) has shown a similar displacement of conserved nucleotides A1492 and A1493 towards the minor groove upon binding. embopress.org This suggests a common mechanism for aminoglycosides containing rings I and II, despite variations in contacts made by additional rings. embopress.org Additional rings can contribute to binding affinity and assist in the correct orientation of the core rings. embopress.org
Computational Drug Design and in silico Screening for Novel Analogs
Computational drug design and in silico screening play a crucial role in identifying and optimizing potential drug candidates, including novel analogs of this compound. These methods utilize computational techniques and algorithms to predict molecular interactions, evaluate pharmacokinetic properties, and screen large chemical spaces efficiently. researchgate.net, jpionline.org
Structure-based drug design (SBDD) approaches, which rely on the 3D structural information of the target macromolecule (in this case, the bacterial ribosome or specific rRNA regions), are particularly relevant. nih.gov, jpionline.org By simulating the interactions between potential ligands and the binding site, SBDD aims to predict binding affinity. nih.gov Techniques such as molecular docking, fragment-based docking, and de novo drug design fall under this category. nih.gov, mdpi.com
In silico screening workflows in computer-aided drug design (CADD) can expedite the drug discovery process by facilitating virtual screening and lead optimization. jpionline.org This involves computationally screening libraries of compounds to identify those with a high probability of binding to the target. jpionline.org For this compound, computational approaches can be used to design analogs with potentially improved properties, such as enhanced ribosomal binding affinity or altered toxicity profiles. For instance, understanding the structural insights explaining this compound's ribosomal binding, such as the role of the 6'-amino group in facilitating hydrogen bonding with A1493 and G1491, can guide the design of new compounds. In silico methods can help predict the impact of structural modifications on binding affinity and stability before experimental synthesis.
Genomics and Proteomics in Biosynthesis Pathway Elucidation
Genomics and proteomics are essential omics approaches for understanding the biosynthesis pathway of this compound in the producing microorganisms, primarily species of Micromonospora. biosynth.com, scispace.com Genomics provides the genetic blueprint, while proteomics reveals the proteins (enzymes) involved in the biosynthetic process.
The gentamicin biosynthetic gene cluster has been identified, and genomic studies have helped elucidate most of the pathway in Micromonospora echinospora. acs.org, biorxiv.org This involves a series of enzymatic steps converting precursors like D-glucose-phosphate into the gentamicin complex. researchgate.net Key enzymes involved in the formation of gentamicin X2, a precursor to the gentamicin C components, have been identified through these studies. acs.org, biorxiv.org
Proteomic analysis complements genomic data by identifying and quantifying the proteins expressed during gentamicin biosynthesis. Label-free proteomics has been used to study the effect of different factors, such as the presence of CaCl2 and sodium citrate (B86180), on gentamicin biosynthesis in Micromonospora echinospora, aiming to enhance production levels. mdpi.com, researchgate.net By analyzing changes in protein abundance under different conditions, researchers can gain insights into the regulatory mechanisms and bottlenecks in the biosynthetic pathway.
While most of the pathway is understood, the precise mechanisms for certain steps, such as the dideoxygenation of intermediates like JI-20A and JI-20B to form the gentamicin C complex, have been further investigated using a combination of genetic and proteomic approaches. researchgate.net, acs.org, biorxiv.org In-frame gene deletions and in vitro enzyme assays, guided by genomic and proteomic data, have confirmed the roles of specific enzymes like GenP, GenB3, and GenB4 in these conversions. acs.org, biorxiv.org
Transcriptomics and Metabolomics in Bacterial Response to this compound
Transcriptomics and metabolomics provide a global view of the molecular changes occurring within bacteria in response to exposure to this compound. Transcriptomics measures the levels of all RNA molecules, indicating gene expression patterns, while metabolomics profiles the complete set of small-molecule metabolites, reflecting the physiological state.
Studying the bacterial transcriptomic response to this compound can reveal the genetic programs activated or repressed by the antibiotic. This includes identifying genes involved in resistance mechanisms, stress responses, or altered metabolic pathways. While specific detailed research findings on this compound's transcriptomic impact were not extensively found in the search results, transcriptomics is a standard approach for understanding antibiotic-induced gene expression changes in bacteria.
Metabolomics can provide insights into how this compound affects bacterial metabolism. Changes in metabolite concentrations can indicate disruptions in biosynthetic pathways, energy production, or accumulation of toxic byproducts due to the antibiotic's action on protein synthesis. This compound has been detected as a metabolite in studies investigating the metabolic profiles of different biological systems, such as in integrated rumen microbiome and serum metabolome analysis in lambs. nih.gov This indicates the presence and metabolic processing of this compound in biological contexts.
Integrating transcriptomics and metabolomics data can provide a more comprehensive understanding of the bacterial response, linking changes in gene expression to alterations in metabolic profiles. This systems-level view can help identify key pathways involved in resistance or adaptation to this compound.
Systems Biology Approaches to Understanding this compound Effects
Systems biology integrates data from various omics disciplines (genomics, proteomics, transcriptomics, metabolomics) and computational modeling to understand complex biological systems as a whole. Applying systems biology approaches to this compound research allows for a more holistic understanding of its effects on bacteria and its interactions within biological environments.
By integrating data from genomics and proteomics, systems biology can provide a comprehensive picture of the gentamicin biosynthesis pathway and its regulation. This can aid in metabolic engineering efforts to improve the production of specific gentamicin components like C1a. mdpi.com
Combining transcriptomics and metabolomics data within a systems biology framework can reveal interconnected pathways and regulatory networks that govern bacterial responses to this compound. This can help identify potential targets for combination therapies or strategies to overcome resistance. For example, multi-omics analysis has been used to reveal microbial interactions and the production of antibiotics, including this compound, in microbial communities. x-mol.com
Furthermore, systems biology can incorporate computational modeling to simulate the effects of this compound on bacterial growth, protein synthesis, and metabolic fluxes. These models, informed by omics data, can predict the outcome of antibiotic exposure and explore the impact of genetic or environmental perturbations. While specific detailed examples of comprehensive systems biology models for this compound were not prominently featured in the search results, the principles of systems biology are increasingly applied in antibiotic research to understand complex drug-bug interactions and identify novel therapeutic strategies.
Future Research Directions and Translational Perspectives
Development of Gentamicin (B1671437) C1a Derivatives with Improved Therapeutic Index
Research continues into developing derivatives of Gentamicin C1a with the aim of enhancing its therapeutic index. google.comnih.gov This involves modifying the chemical structure of this compound to potentially improve its antibacterial activity while reducing its toxicity, particularly ototoxicity and nephrotoxicity. google.comnih.govnih.gov Studies have explored modifications such as acylating the 1-amino function of this compound to create semi-synthetic derivatives with improved antibacterial activity. google.com For instance, 1-(L-(-)-γ-amino-α-hydroxybutyryl)-gentamicin C1a (BB-K92) is an example of such a derivative reported to possess substantially improved antibacterial activity. google.com The rationale behind developing derivatives is often based on understanding the structural origins of gentamicin's action and identifying non-essential sites for ribosomal binding that can be modified to improve the therapeutic profile. nih.govembopress.org Access to pure synthetic analogs of gentamicin components like C1a is crucial for the development of novel aminoglycosides with more favorable therapeutic profiles. nih.gov
Targeted Delivery Systems for this compound to Reduce Toxicity
Targeted delivery systems are being explored as a strategy to mitigate the systemic toxicity of gentamicin, including this compound. mdpi.com By encapsulating the antibiotic in delivery vehicles such as polymeric nanoparticles, it may be possible to deliver the drug more specifically to the site of infection, thereby reducing exposure to sensitive tissues like the kidneys and inner ear. mdpi.com Nanocarriers, particularly those under 100 nm, are prone to endocytosis, which could potentially lead to more efficient uptake into infected cells compared to free gentamicin. mdpi.com Research in this area focuses on the synthesis and characterization of gentamicin-loaded nanoparticles, evaluating their drug release profiles and antimicrobial efficacy. mdpi.com Local delivery of antibiotics through such systems could be particularly beneficial for infections requiring sustained release and reduced systemic exposure. mdpi.com
Exploring this compound for Non-Antibiotic Applications
Beyond its established antibacterial properties, this compound is being investigated for potential non-antibiotic applications. google.comnih.gov
Nonsense Mutation Readthrough Activity
One significant non-antibiotic application being explored is the ability of this compound to induce readthrough of premature termination codons (PTCs), also known as nonsense mutations. splisense.comfrontiersin.orgmdpi.com Nonsense mutations can lead to the production of truncated and non-functional proteins, causing various genetic diseases. frontiersin.orgbiorxiv.org Aminoglycoside antibiotics, including gentamicin, can bind to the ribosomal decoding site and alter the RNA conformation, reducing the accuracy of codon-anticodon pairing and occasionally allowing for the incorporation of an amino acid at the PTC, thus enabling the ribosome to read through and produce a full-length protein. splisense.com While commercial gentamicin (a mixture of components) has shown this readthrough activity, studies suggest that the different components, including this compound, may have varying propensities to induce readthrough. splisense.comfrontiersin.orgnih.gov Research aims to understand the specific readthrough efficiency of pure this compound and its derivatives, and to explore its potential therapeutic use in genetic disorders caused by nonsense mutations. frontiersin.orgnih.gov However, achieving therapeutically relevant levels of readthrough without causing significant toxicity remains a challenge. mdpi.combiorxiv.org
Advanced Analytical Techniques for in vivo this compound Monitoring
Accurate monitoring of this compound concentrations in biological systems is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential toxicity in vivo. researchgate.net Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and its variations like LC-MS/MS, are essential for the specific identification and quantification of individual gentamicin components, including C1a, in complex biological matrices such as plasma, serum, and tissues. researchgate.netresearchgate.netusp-pqmplus.orgresearchgate.netijpbs.com These methods offer high sensitivity and specificity, allowing for the differentiation of this compound from other components and metabolites. researchgate.netijpbs.com Validated LC-MS/MS methods have been developed for quantifying gentamicin components in various biological samples and are considered suitable for therapeutic drug monitoring and research studies. researchgate.netmdpi.comresearchgate.netresearchgate.net Continued development and refinement of these techniques are necessary for comprehensive in vivo monitoring of this compound in diverse biological systems and clinical settings. researchgate.netijpbs.com
Comprehensive Studies on this compound Pharmacokinetics and Pharmacodynamics in Diverse Biological Systems
Detailed studies on the pharmacokinetics (PK) and pharmacodynamics (PD) of individual gentamicin components, including C1a, are crucial to understand their behavior in different biological systems and their relationship to efficacy and toxicity. researchgate.netnih.govresearchgate.net Research has shown that the PK profiles of gentamicin components can differ, and these differences may have clinical and toxicological implications. researchgate.netnih.govresearchgate.net Studies in various animal species have investigated the PK of this compound, revealing variations in parameters such as clearance and volume of distribution compared to other components. researchgate.net Further comprehensive PK/PD studies are needed in a wider range of biological systems, including different animal models and potentially in specific human populations, to fully characterize the absorption, distribution, metabolism, and excretion of this compound and to correlate these parameters with its therapeutic and adverse effects. researchgate.netnih.govresearchgate.net Understanding the PK/PD of individual components is essential for optimizing dosing regimens and predicting outcomes. nih.gov
Elucidating the Full Spectrum of Cellular Targets and Off-Target Effects
While the primary antibacterial target of this compound is the bacterial 30S ribosome, further research is needed to fully elucidate its spectrum of cellular targets and off-target effects in both bacterial and host cells. nih.govembopress.org Understanding these interactions at a molecular level can provide insights into the mechanisms of both its therapeutic actions and its toxicity. Studies have investigated the binding of gentamicin components, including C1a, to the ribosomal A site and the structural basis of these interactions. embopress.org However, the precise mechanisms underlying the differential toxicity of gentamicin components, such as the suggested lower ototoxicity of C1a, require further investigation. mdpi.comnih.gov Research into off-target effects in mammalian cells is also important, particularly in the context of potential non-antibiotic applications like nonsense mutation readthrough, where the drug interacts with eukaryotic ribosomes. plos.org Studies have shown that gentamicin can affect mammalian cell metabolism and induce cellular stress, highlighting the need for a comprehensive understanding of its effects on host cells. plos.org
Strategies for Combating Emerging Resistance Mechanisms
Bacterial resistance to aminoglycosides, including this compound, primarily arises through several key mechanisms: enzymatic modification of the antibiotic, alterations to the ribosomal target site, decreased drug uptake, and increased efflux. asm.orgcreative-diagnostics.comnih.govnih.gov Enzymatic modification is the most prevalent mechanism, mediated by aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT). asm.orgnih.govfrontiersin.orgrcsb.orgmednexus.orgresearchgate.net These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on the aminoglycoside molecule, reducing its ability to bind to the ribosome. asm.orgcreative-diagnostics.comrcsb.orgresearchgate.net
Specific AMEs, such as AAC(6')-Ie/APH(2'')-Ia, confer resistance to a broad range of aminoglycosides, including gentamicin. frontiersin.org Mutations in ribosomal RNA (rRNA) genes, particularly the 16S rRNA, can also lead to resistance by altering the antibiotic binding site on the 30S ribosomal subunit. creative-diagnostics.comnih.govnih.gov Additionally, ribosomal methyltransferases can modify the 16S rRNA, interfering with aminoglycoside binding. nih.govnih.govrcsb.orgmednexus.org Reduced uptake can occur through changes in outer membrane porins, while efflux pumps can actively transport the antibiotic out of the bacterial cell. creative-diagnostics.comnih.govmednexus.org
Strategies to combat these resistance mechanisms are actively being explored. Research focuses on understanding the structural basis of antibiotic-ribosome interactions and how AMEs modify aminoglycosides to inform the design of new analogs less susceptible to inactivation. nih.govembopress.orgasm.org For instance, studies have investigated the impact of substitutions around ring I of gentamicin congeners on their activity against bacterial ribosomes and resistance mediated by AAC enzymes. nih.gov The development of novel gentamicin derivatives with modifications at positions targeted by AMEs, such as selective guanidinylation of the 3''-amino group, has shown promise in maintaining activity against resistant strains expressing various AMEs like AAC(6')-Ib, APH(2''), ANT(6), and APH(3'). heraldopenaccess.us
Data on the activity of gentamicin components against strains expressing specific resistance determinants highlight the varying susceptibility. For example, in one study, the MIC of this compound against an E. coli strain with aph(3')-Ia was four-fold lower than that of the gentamicin mixture against the same strain. asm.org Conversely, gentamicin C1 showed increased MICs against strains expressing aac(6')-Ib and aac(3)-III. asm.org These findings underscore the importance of evaluating individual gentamicin components and their analogs against a panel of resistant strains to identify compounds with improved profiles.
Translational Research for Clinical Application of this compound Analogs
Translational research efforts are aimed at developing this compound and its analogs into clinically viable therapeutic options, particularly in the face of rising antimicrobial resistance. This compound has been identified as an important precursor for the synthesis of semi-synthetic antibiotics like etimicin. medchemexpress.comresearchgate.net Research is ongoing to optimize the production of this compound, including metabolic engineering approaches in Micromonospora purpurea to exclusively produce this congener. researchgate.net
Studies comparing the activity and toxicity profiles of individual gentamicin C-subtypes, including C1a, are crucial for translational development. While the antimicrobial activity of most C-subtypes has been found to be comparable to the hospital gentamicin mixture against various bacterial species, differences in ototoxicity have been observed. mdpi.comnih.govpnas.org this compound has been indicated to be less ototoxic than a commercial gentamicin mixture and less ototoxic than the C2 component in some studies. mdpi.comnih.gov This potentially lower ototoxicity profile makes this compound and its analogs attractive candidates for further development.
Preclinical studies evaluating the efficacy and pharmacokinetics of gentamicin formulations, including those potentially enriched with or based on this compound, are essential steps towards clinical application. Studies using animal models of infection have demonstrated the efficacy of gentamicin in reducing bacterial burden. nih.govresearchgate.net Pharmacokinetic studies in animals have also provided insights into the distribution and clearance of gentamicin components, revealing variations among C1, C1a, and C2. researchgate.net For example, in beagles, this compound showed a mean residence time of 84 minutes and a clearance value of 1.81 mL/min/kg after a single intravenous dose. medchemexpress.com
Translational research also involves exploring novel delivery strategies to enhance the efficacy and reduce the toxicity of aminoglycosides. The use of extracellular-matrix envelopes containing gentamicin has been investigated in preclinical models for local delivery in the context of medical device infections. nih.govresearchgate.net Such approaches could potentially be applied to this compound or its analogs to achieve high local concentrations while minimizing systemic exposure and associated toxicities.
The development of this compound analogs with modified structures to overcome specific resistance mechanisms while maintaining or improving the therapeutic index is a key area of translational research. Structure-activity relationship studies are vital in guiding the rational design of these new compounds. nih.govpnas.orgembopress.org By understanding how structural modifications influence ribosomal binding, susceptibility to AMEs, and interaction with host cells (relevant to toxicity), researchers can design analogs with improved pharmacological profiles.
Here is a table summarizing some research findings related to the activity of this compound and other components against resistant strains:
| Gentamicin Component | Bacterial Strain (Resistance Mechanism) | MIC Value (µg/mL) | Comparison to Gentamicin Mixture | Source |
| This compound | Acinetobacter baumannii (Wild-type) | - | 4-fold more potent | asm.org |
| This compound | E. coli (aph(3')-Ia) | - | 4-fold lower MIC | asm.org |
| Gentamicin C1 | E. coli (aac(6')-Ib) | - | 4-fold more potent | asm.org |
| Gentamicin C1 | E. coli (aac(3)-III) | - | 8-fold higher MIC | asm.org |
| Gentamicin C2a | E. coli (aac(6')-Ib) | 256 | 256-fold higher than C2a MIC in isogenic strain without AME | asm.org |
Table: Activity of Gentamicin Components Against Resistant Strains
The translational path for this compound analogs involves rigorous preclinical testing, including in vitro studies against a wide range of contemporary resistant clinical isolates and in vivo efficacy and toxicity studies in relevant animal models. Success in these stages would pave the way for clinical trials to evaluate the safety and efficacy of these novel compounds in human patients.
Q & A
Q. What structural insights explain this compound’s ribosomal binding and antibiotic action?
- Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography are key. For RNA interactions, calculate root-mean-square deviations (RMSD) of heavy atoms (e.g., 0.0228 Å for RNA-Gentamicin C1a complexes) and analyze dihedral angle restraints (≤0.0127° deviation). Molecular dynamics simulations can further elucidate binding stability .
Q. How do toxicity profiles differ between this compound and its congeners (e.g., C2, C2a)?
- Methodological Answer : Conduct comparative in vivo studies (e.g., murine models) measuring nephrotoxicity (serum creatinine, BUN) and ototoxicity (auditory brainstem responses). This compound exhibits lower toxicity than C2; quantify differences using dose-response curves and histological analysis .
Q. What pharmacokinetic modeling approaches are recommended for this compound in preclinical studies?
- Methodological Answer : Use non-compartmental analysis (NCA) to calculate parameters like mean residence time (MRT: 84 min in canines) and clearance (CL: 1.81 mL/min/kg). For tissue distribution, employ compartmental models with mass balance equations. Validate models using bootstrap or Monte Carlo simulations .
Q. How can structural data resolve contradictions in RNA interaction studies?
- Methodological Answer : Compare RMSD values across experimental setups (e.g., SA vs. SAr methods). For conflicting RNA binding data, re-analyze NOE restraints and hydrogen bonding patterns. Collaborative refinement (e.g., using AMBER or CHARMM force fields) improves model accuracy .
Q. What strategies minimize ototoxicity in this compound derivative development?
Q. How to design reproducible studies on this compound’s mechanism of action?
- Methodological Answer : Follow FAIR data principles: document force field parameters (e.g., bond angles: 0.0621° deviation), share raw NMR/X-ray datasets, and pre-register protocols. Use checklists (e.g., ARRIVE for animal studies) to enhance transparency .
Key Considerations for Researchers
- Data Validation : Cross-reference analytical results with multiple techniques (e.g., HPLC + LC-MS) to confirm purity .
- Ethical Compliance : Adhere to institutional guidelines for animal studies, including sample size justification and endpoint criteria .
- Reproducibility : Publish detailed experimental sections, including resin lot numbers, solvent preparation steps, and statistical code .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
